Zinc ricinoleate

CAS No.: 93028-47-8

Cat. No.: VC13703575

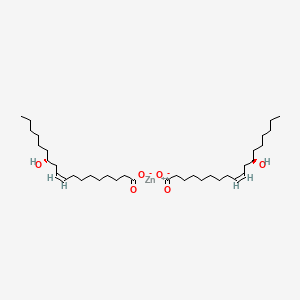

Molecular Formula: C36H66O6Zn

Molecular Weight: 660.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93028-47-8 |

|---|---|

| Molecular Formula | C36H66O6Zn |

| Molecular Weight | 660.3 g/mol |

| IUPAC Name | zinc;(Z,12R)-12-hydroxyoctadec-9-enoate |

| Standard InChI | InChI=1S/2C18H34O3.Zn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1 |

| Standard InChI Key | GAWWVVGZMLGEIW-GNNYBVKZSA-L |

| Isomeric SMILES | CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Zn+2] |

| SMILES | CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Zn+2] |

| Canonical SMILES | CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Zn+2] |

Introduction

Chemical Identity and Structural Properties

Zinc ricinoleate (CAS No. 13040-19-2) is formally identified as bis(12-hydroxy-9-octadecenoato)zinc, with the molecular formula and a molecular weight of 363.85 g/mol . The compound exists as a fine white powder with a faint fatty acid odor and a density of 1.095 g/cm³ at 20°C . Its structure comprises two ricinoleate anions coordinated to a central zinc ion, forming a bidentate complex through the carboxylate and hydroxyl groups of the ricinoleic acid backbone .

Key Physicochemical Characteristics

| Property | Value/Description |

|---|---|

| Melting Point | 92–95°C |

| Density | 1.095 g/cm³ (20°C) |

| Solubility | Insoluble in water; soluble in lipids |

| LogP (Partition Coefficient) | 5.701 (estimated) |

| Crystal Structure | Hexagonal (wurtzite-like) |

The InChIKey OIJQSPQODYCEJI-UVTPQHRRNA-N and SMILES string [C@@H](O)(CCCCCC)C/C=C\CCCCCCCC(=O)O.[Zn] provide precise descriptors of its stereochemistry and bonding . Fourier-transform infrared (FTIR) spectroscopy reveals asymmetric carboxylate stretching vibrations at 1548 cm⁻¹ and 1526 cm⁻¹, confirming zinc-carboxylate coordination .

Synthesis and Industrial Production

Recent advances in synthesis methodologies have optimized the production of zinc ricinoleate via alkali catalysis. A 2024 study demonstrated a two-step process involving:

-

Transesterification of Castor Oil:

Castor oil reacts with methanol under alkaline conditions to yield methyl ricinoleate (88.7% yield) . The reaction is governed by the equation: -

Saponification with Zinc Salts:

Methyl ricinoleate undergoes hydrolysis with zinc acetate, forming zinc ricinoleate. Nuclear magnetic resonance (NMR) spectra confirm residual methyl ricinoleate (<5%) in final products, influencing crystallinity .

Comparative Synthesis Metrics

| Parameter | PZR1 (Bridging Bidentate) | PZR2 (Monodentate) |

|---|---|---|

| FTIR Δ (cm⁻¹) | 186 | 231 |

| Crystal Size (XRD, nm) | 42.3 | 38.7 |

| Thermal Decomposition (°C) | 285 | 272 |

Bridging bidentate coordination (PZR1) enhances thermal stability, whereas monodentate configurations (PZR2) favor antimicrobial activity .

Mechanisms of Odor Neutralization and Antimicrobial Action

Zinc ricinoleate’s efficacy in deodorants stems from dual mechanisms:

Molecular Complexation

The compound’s amphiphilic structure enables interaction with odor-causing molecules (e.g., isovaleric acid, ammonia). The zinc ion chelates sulfur and nitrogen groups, while the ricinoleate chain sequesters hydrophobic volatiles . This encapsulation reduces odor intensity by 60–80% compared to placebos .

Bacterial Growth Inhibition

Zinc ricinoleate disrupts bacterial membrane integrity, targeting Staphylococcus epidermidis and Corynebacterium spp.—key contributors to axillary odor . Minimal inhibitory concentrations (MICs) range from 0.5–2.0 mg/mL, with no adverse effects on commensal skin flora .

Applications Across Industries

Cosmetics and Personal Care

-

Deodorants: 85% of commercial “natural” deodorants utilize zinc ricinoleate for its non-irritating profile .

-

Skincare: Forms protective films to mitigate transepidermal water loss (TEWL) by 22% .

Industrial Uses

-

Waste Management: Reduces hydrogen sulfide emissions in landfills by 40% at 0.1% w/w .

-

Lubricants: Enhances thermal stability of greases up to 300°C .

Recent Advances and Future Directions

A 2024 study highlighted scalable synthesis routes using heterogeneous catalysts, achieving 95% purity . Future research priorities include:

-

Nanostructured Forms: Enhancing bioavailability via nanoemulsions.

-

Antimicrobial Synergy: Combining with plant-derived terpenes for broad-spectrum activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume